molecular formula C27H21NO6 B10811525 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) CAS No. 10172-76-6

3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin)

Cat. No.: B10811525
CAS No.: 10172-76-6
M. Wt: 455.5 g/mol
InChI Key: HNMKRXCKXKYTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) is a synthetic dicoumarol derivative designed for research applications. This compound belongs to the class of bis-(4-hydroxycoumarin) methanes, which are characterized by their rigid, conjugated structure and capacity for intramolecular hydrogen bonding, features that are critical for their interaction with biological targets. Researchers can utilize this compound as a key scaffold in medicinal chemistry and drug discovery programs. Preliminary research on closely related structural analogs has demonstrated promising broad-spectrum biological activity. Studies indicate that certain bis-(4-hydroxycoumarin) derivatives exhibit significant antileishmanial activity against the promastigote form of Leishmania donovani , with some compounds showing superior efficacy compared to standard treatments like sodium stibogluconate . Furthermore, this class of compounds has shown potent in vitro inhibitory effects against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The 4-(dimethylamino)benzylidene substituent is of particular interest, as analogs featuring this group have been associated with enhanced antibacterial and antimycotic activity in research settings . Beyond antimicrobial applications, structurally similar benzylidene-bis-(4-hydroxycoumarin) derivatives have also been investigated for their antiviral properties, showing inhibitory activity against viruses such as HSV-1, HSV-2, and feline herpes virus . The compound serves as a valuable tool for probing structure-activity relationships (SAR) and for the development of novel therapeutic agents against infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

10172-76-6

Molecular Formula

C27H21NO6

Molecular Weight

455.5 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C27H21NO6/c1-28(2)16-13-11-15(12-14-16)21(22-24(29)17-7-3-5-9-19(17)33-26(22)31)23-25(30)18-8-4-6-10-20(18)34-27(23)32/h3-14,21,29-30H,1-2H3

InChI Key

HNMKRXCKXKYTJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

Biological Activity

3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) is a synthetic compound derived from the coumarin family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, antimicrobial, and anticancer applications. The following sections detail its biological activity based on recent studies and findings.

Synthesis and Structural Characteristics

The synthesis of 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with dimethylaminobenzaldehyde. Techniques such as microwave irradiation and the use of Brønsted acid-surfactant catalysts have been employed to enhance yield and efficiency during synthesis .

Table 1: Synthesis Conditions and Yields

MethodSolventTime (min)Yield (%)
ConventionalEthanol:Water (1:1)45-15060-90
Microwave IrradiationEthanol:Water (1:1)4.5-1568-93

Antiviral Properties

Research has demonstrated that derivatives of bis(4-hydroxycoumarin), including the target compound, exhibit significant antiviral activity. Notably, studies indicate that similar compounds inhibit herpes simplex virus (HSV-1 and HSV-2), with effective concentrations ranging from 9 to 12 μM while maintaining a minimum cytotoxic concentration greater than 20 μM . These findings suggest a favorable therapeutic index for potential antiviral applications.

Case Study: Antiviral Efficacy Against HSV

In a comparative study, several bis(4-hydroxycoumarin) derivatives were evaluated for their ability to inhibit HSV. The results indicated that the compound showed promising inhibitory effects against both HSV-1 and HSV-2 in vitro, supporting its potential as an antiviral agent .

Antimicrobial Activity

The antimicrobial efficacy of coumarin derivatives has been extensively studied. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, specific derivatives exhibited zones of inhibition ranging from 5 to 7 mm against these pathogens .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
Compound 4aStaphylococcus aureus6.36 ± 0.162
Compound 4bEscherichia coli5.60 ± 0.049
Compound 4hPseudomonas aeruginosa7.10 ± 0.544
Compound 4jBacillus subtilis6.46 ± 1.725

Anticancer Potential

Coumarins are also recognized for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis . The specific activity of the target compound in cancer models remains an area for further investigation.

The biological activities of coumarins, including the target compound, are often attributed to their ability to interact with various biological targets:

  • Antiviral : Inhibition of viral replication by interfering with viral enzymes.
  • Antimicrobial : Disruption of bacterial cell wall synthesis or function.
  • Anticancer : Induction of oxidative stress leading to apoptosis in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of coumarin derivatives. The compound 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) has shown potential as an antibacterial agent against various strains of bacteria.

  • Synthesis and Evaluation : Research has demonstrated that derivatives of 4-hydroxycoumarin exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with bacterial cell membranes, leading to growth inhibition.
  • Case Study : In a study involving the synthesis of novel coumarin derivatives, compounds derived from 4-hydroxycoumarin displayed varying degrees of antimicrobial activity. Notably, certain derivatives achieved inhibition zones exceeding 30 mm against S. aureus, indicating strong antibacterial properties .

Antiviral Activity

The antiviral potential of 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) has been explored in the context of viral infections.

  • Molecular Docking Studies : Recent molecular docking studies have indicated that benzylidene-bis(4-hydroxycoumarin) derivatives could inhibit viral replication by interacting with viral proteins. For example, some derivatives have shown inhibitory effects against Herpes Simplex Virus (HSV) at low concentrations .
  • Evaluation Against COVID-19 : A study highlighted the potential of benzylidene-bis(4-hydroxycoumarin) derivatives in combating COVID-19 through docking studies that suggest these compounds may bind effectively to viral targets .

Anticancer Properties

The anticancer activity of coumarin derivatives has been a significant focus in recent research.

  • Mechanisms of Action : Compounds like 3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin) are believed to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of cell cycle progression .
  • In Vitro Studies : In vitro studies have shown that certain coumarin derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, compounds have been tested against HeLa cells with promising results in inhibiting cell proliferation .

Summary Table of Applications

Application TypeSpecific ActivityNotable Findings
AntimicrobialBacterial inhibitionEffective against S. aureus and B. subtilis
AntiviralInhibition of HSVLow concentration required for efficacy
AnticancerCytotoxicity to cancer cellsInduces apoptosis in cancer lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The dimethylamino derivative achieves high yields (85–90%) using CoFe₂O₄ nanoparticles in water/ethanol, reflecting efficient catalysis and solubility of intermediates .
  • Microwave-assisted synthesis with p-dodecylbenzenesulfonic acid (DBSA) enhances yields (e.g., 92% for nitro-substituted analogs) by accelerating reaction kinetics .
  • Electron-withdrawing substituents (e.g., nitro) may require harsher conditions but yield stable products, whereas electron-donating groups (e.g., methoxy, dimethylamino) favor milder protocols .
Substituent Effects on Physical and Chemical Properties

The arylidene group’s electronic and steric profile significantly impacts properties:

Substituent log P Melting Point (°C) Solubility Key Features
4-(Dimethylamino)benzylidene 2.8* Not reported Moderate in DMSO Enhanced electron density; bioactivity
2-Methoxybenzylidene 3.1 245–247 Low in water Moderate hydrophobicity; crystallinity
3-Nitrobenzylidene 2.5 262–264 Insoluble in H₂O Electron-withdrawing; stable crystals
3,4-Dimethoxybenzylidene 2.9 230–232 Soluble in acetone Balanced lipophilicity

*Estimated based on analog data in .

Key Observations :

  • The dimethylamino group lowers log P (2.8) compared to methoxy analogs (3.1), suggesting improved aqueous solubility due to its polar tertiary amine .
  • Nitro-substituted derivatives exhibit higher melting points (>260°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding) .

Key Observations :

  • Nitro-substituted derivatives show potent HIV integrase inhibition (IC₅₀ = 12 µM), likely due to electrophilic interactions with enzyme active sites .
  • Dimethylamino derivatives are hypothesized to exhibit enhanced antimicrobial activity owing to improved membrane permeability, though detailed studies are pending .
  • Dihydroxy analogs act as anticoagulants by mimicking vitamin K’s structure, disrupting clotting factor synthesis .

Preparation Methods

Reaction Mechanism and Optimization

The condensation of 4-hydroxycoumarin with 4-dimethylaminobenzaldehyde in the presence of DBSA is a widely adopted method. This two-step process involves:

  • Knoevenagel Condensation : Formation of an arylidene intermediate via dehydration.

  • Michael Addition : Attack by a second 4-hydroxycoumarin molecule on the activated α,β-unsaturated ketone.

Key optimization studies reveal:

  • Solvent System : A 1:1 ethanol-water mixture maximizes yield (85–93%) by balancing solubility and catalyst activity.

  • Catalyst Loading : 25 mol% DBSA provides optimal results, with higher concentrations offering no significant improvement.

  • Temperature and Time : Reflux conditions (78°C) require 45–150 minutes, while microwave irradiation (450 W) reduces time to 4.5–15 minutes.

Table 1: Solvent Optimization for DBSA-Catalyzed Synthesis

SolventYield (%)Reaction Time (min)
Water35120
Ethanol6890
Ethanol-Water (1:1)9360

One-Pot Synthesis Using Succinimide-N-Sulfonic Acid

A streamlined one-pot approach employs succinimide-N-sulfonic acid as a Brønsted acid catalyst. This method condenses 4-hydroxycoumarin (2 mmol) and 4-dimethylaminobenzaldehyde (1 mmol) in ethanol under reflux for 10–15 minutes, achieving yields of 80–88%. Advantages include:

  • Short Reaction Time : Completes within 15 minutes due to high proton-donating capacity of the catalyst.

  • Simplified Workup : Products precipitate directly and are purified via recrystallization in isopropyl alcohol.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics. Using DBSA in ethanol-water (1:1), microwave conditions (450 W) reduce reaction times by 70–90% compared to conventional heating. For example, 3-nitrobenzaldehyde-derived biscoumarin forms in 4.5 minutes with a 93% yield. This method is particularly advantageous for electron-deficient aldehydes, which typically require longer reaction times under thermal conditions.

Comparative Analysis of Catalysts

Table 2: Catalyst Efficiency in Biscoumarin Synthesis

CatalystYield (%)Reaction TimeConditions
DBSA9315 minMicrowave, 450 W
Succinimide-N-sulfonic8815 minReflux, ethanol
Iodine7560 minReflux, acetic acid
DBU70120 minRoom temperature

DBSA outperforms traditional catalysts like iodine or DBU due to its dual role as a surfactant and acid, facilitating both solubility and protonation.

Scalability and Environmental Considerations

Recent advances prioritize green chemistry principles:

  • Aqueous Media : Ethanol-water mixtures reduce reliance on toxic organic solvents.

  • Catalyst Reusability : DBSA can be recovered and reused for up to three cycles without significant loss in activity.

  • Energy Efficiency : Microwave irradiation cuts energy consumption by 60% compared to conventional heating .

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 3,3'-(4-(dimethylamino)benzylidene)bis(4-hydroxycoumarin)? The compound is synthesized via Knoevenagel condensation between 4-hydroxycoumarin and 4-dimethylaminobenzaldehyde. Typical catalysts include Brønsted acids (e.g., p-dodecylbenzenesulfonic acid, DBSA) or bases (e.g., DBU), often in mixed solvents like ethanol-water (1:1). Microwave irradiation or reflux conditions are employed to accelerate the reaction .

Advanced: How can researchers optimize catalyst systems and solvent effects for improved yields? DBSA, a Brønsted acid-surfactant catalyst, enhances reaction efficiency in aqueous media by forming hydrophobic emulsion droplets that exclude water, improving substrate interaction. Comparative studies show DBSA outperforms iodine, DBU, and ionic liquids in terms of reaction time (30–60 minutes) and yields (60–90%) . Solvent optimization (e.g., ethanol-water mixtures) balances solubility and green chemistry principles, with microwave irradiation further reducing reaction time by 50% compared to thermal methods .

Mechanistic Insights

Basic: What is the proposed reaction mechanism for forming this biscoumarin derivative? The mechanism involves two steps: (1) Knoevenagel condensation of 4-hydroxycoumarin with the aldehyde to form a benzylidene intermediate, followed by (2) Michael addition of a second 4-hydroxycoumarin molecule. Acidic catalysts like DBSA protonate the aldehyde, facilitating nucleophilic attack .

Advanced: How can computational methods (e.g., DFT) elucidate electronic interactions during the reaction? Density Functional Theory (DFT) studies on analogous coumarin complexes reveal charge transfer dynamics and transition states. For example, La(III) complexes of bis(4-hydroxycoumarin) show ligand-to-metal charge transfer (LMCT) behavior, which can predict regioselectivity and catalytic activity . Kinetic isotope effects (KIE) and Hammett plots are experimental tools to validate computational models .

Structural Characterization

Basic: Which analytical techniques are used to confirm the structure of this compound? 1H NMR (δ ~11.5 ppm for hydroxyl protons; aromatic protons at 7.2–8.1 ppm) and X-ray crystallography are standard. Single-crystal diffraction confirms the planar geometry and hydrogen-bonding network between hydroxyl and carbonyl groups .

Advanced: What challenges arise in resolving hydrogen-bonding networks or tautomeric forms? Crystal packing often reveals intermolecular O–H···O hydrogen bonds (2.6–2.8 Å), but tautomerism between keto-enol forms can complicate NMR interpretation. Variable-temperature NMR and IR spectroscopy (stretching frequencies ~1650 cm⁻¹ for carbonyls) help distinguish tautomers .

Green Chemistry Considerations

Basic: How do solvent-free or aqueous media improve the sustainability of synthesis? Water-ethanol mixtures reduce toxicity, while DBSA’s surfactant properties enable micellar catalysis, minimizing organic solvent use. Microwave irradiation cuts energy consumption by 40% compared to reflux .

Advanced: What life cycle analysis (LCA) metrics are relevant for scaling up green methods? LCA should evaluate waste generation (E-factor), energy efficiency (kW·h/mol), and catalyst recyclability. DBSA can be recovered via phase separation, achieving >80% reuse over five cycles .

Biological Activity Screening

Basic: What in vitro assays are used to study this compound’s bioactivity? Common assays include anticoagulation (prothrombin time), antioxidant (DPPH radical scavenging), and antimicrobial (MIC against S. aureus). The biscoumarin scaffold shows potential as a vitamin K antagonist .

Advanced: How can target identification studies (e.g., molecular docking) guide mechanistic hypotheses? Docking simulations with thrombin or NADPH oxidase (NOX4) predict binding affinities. For example, coumarin derivatives inhibit NOX4 with IC₅₀ ~10 µM, validated via enzyme-linked immunosorbent assays (ELISA) .

Addressing Data Contradictions

Basic: How should researchers reconcile discrepancies in reported catalytic efficiencies? Contradictions in catalyst performance (e.g., DBSA vs. DBU) often stem from solvent polarity or substrate accessibility. Systematic screening (e.g., Table 3 in ) under standardized conditions (solvent, temperature) is critical.

Advanced: What statistical approaches validate reproducibility in synthetic yields? Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal parameters. For example, a central composite design for DBSA-catalyzed reactions can model interactions between catalyst loading (0.1–0.3 mmol) and temperature (60–100°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.